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molecular formula C12H14N2O4 B8788501 (2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE

(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE

Cat. No. B8788501
M. Wt: 250.25 g/mol
InChI Key: NYNRRBUOLNYJSV-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

To a DMF solution (10 ml) of 2-methyl-3-nitro-benzoic acid (500 mg) and morpholine (361 mg), WSCI (793 mg), HOBt (560 mg) and N-ethyldiisopropylamine (1.44 ml) were added, followed by stirring at room temperature. To this, water was added, followed by extraction with ethyl acetate, which was subsequently washed with saturated aqueous sodium chloride solution, and the organic layer was dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography (dichloromethane/methanol=40/1 to 10/1), to obtain the desired compound (587 mg, 85%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
361 mg
Type
reactant
Reaction Step Two
Name
Quantity
560 mg
Type
reactant
Reaction Step Two
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.C1C=CC2N(O)N=NC=2C=1.C(N(C(C)C)C(C)C)C>O.CN(C=O)C>[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
361 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
560 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.44 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate, which
WASH
Type
WASH
Details
was subsequently washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the sodium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel column chromatography (dichloromethane/methanol=40/1 to 10/1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 587 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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